molecular formula C9H9ClN2O3 B11942676 4'-Chloro-3'-nitropropionanilide CAS No. 5540-61-4

4'-Chloro-3'-nitropropionanilide

Cat. No.: B11942676
CAS No.: 5540-61-4
M. Wt: 228.63 g/mol
InChI Key: YCRDVUMBHFXJPH-UHFFFAOYSA-N
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Description

4'-Chloro-3'-nitropropionanilide, systematically known as N-(4-chloro-3-nitrophenyl)propanamide, is a chemical compound with the molecular formula C 9 H 9 ClN 2 O 3 and a molecular weight of 228.63 g/mol . Its structure features a propanamide chain linked to an aniline ring that is substituted with both chloro and nitro functional groups at the 4' and 3' positions, respectively . This combination of electron-withdrawing groups makes it a potential intermediate in organic synthesis and medicinal chemistry research. As a building block, this compound could be utilized in various research applications, such as the synthesis of more complex molecules for pharmaceutical development or materials science. The reactive nitro and chloro groups serve as handles for further chemical transformations, including reduction or nucleophilic substitution. Researchers may employ it in exploring structure-activity relationships or as a precursor in multi-step synthetic pathways. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheets before use.

Properties

CAS No.

5540-61-4

Molecular Formula

C9H9ClN2O3

Molecular Weight

228.63 g/mol

IUPAC Name

N-(4-chloro-3-nitrophenyl)propanamide

InChI

InChI=1S/C9H9ClN2O3/c1-2-9(13)11-6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13)

InChI Key

YCRDVUMBHFXJPH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Acylation of 4-Chloro-3-nitroaniline

The most widely reported method involves the condensation of 4-chloro-3-nitroaniline with propionyl chloride in the presence of a base. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of the acid chloride.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

  • Base: Pyridine or triethylamine (2.5 equivalents)

  • Temperature: 0–5°C (to mitigate exothermic side reactions)

  • Time: 4–6 hours

Procedure:

  • Dissolve 4-chloro-3-nitroaniline (1 equiv) in chilled solvent.

  • Add the base dropwise under nitrogen atmosphere.

  • Introduce propionyl chloride (1.1 equiv) slowly to prevent runaway reactions.

  • Warm to room temperature post-addition and stir until completion (monitored via TLC).

Yield: 78–92% after recrystallization (ethanol/water).

Nitration of 4-Chloroaniline Followed by Acylation

For laboratories without access to pre-synthesized 4-chloro-3-nitroaniline, a two-step protocol is employed:

Step 1: Nitration of 4-Chloroaniline

Conditions Adapted from Patent CN114702390A:

ParameterValue
Nitrating agent65% HNO₃ (1.5 equiv)
CatalystConcentrated H₂SO₄
Temperature0°C (maintained via ice bath)
Time2 hours

Outcome:

  • Regioselective nitration at the meta position relative to the amine group, yielding 4-chloro-3-nitroaniline with >95% purity.

Step 2: Acylation as Described in Section 1.1

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents enhance reaction rates by stabilizing intermediates:

SolventDielectric ConstantYield (%)
Dichloromethane8.9389
THF7.5885
Acetonitrile37.572

Non-polar solvents (e.g., toluene) result in incomplete conversion due to poor solubility of the base.

Temperature Control

Exothermic acylations require strict thermal management:

  • 0–5°C: Minimizes byproducts (e.g., over-acylation or decomposition).

  • >25°C: Leads to a 15–20% reduction in yield due to competing hydrolysis of propionyl chloride.

Industrial-Scale Production

Continuous Flow Synthesis

To address scalability challenges, flow chemistry systems are employed:

  • Reactor type: Micro-tubular (inner diameter: 2 mm)

  • Residence time: 8 minutes

  • Throughput: 12 kg/day

Advantages:

  • Enhanced heat dissipation.

  • Consistent product quality (purity: 98.5–99.2%).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 8.42 (s, 1H, ArH)

  • δ 7.92 (d, J = 8.8 Hz, 1H, ArH)

  • δ 7.56 (d, J = 8.8 Hz, 1H, ArH)

  • δ 2.51 (q, J = 7.6 Hz, 2H, CH₂CH₃)

  • δ 1.23 (t, J = 7.6 Hz, 3H, CH₂CH₃)

IR (KBr):

  • 1685 cm⁻¹ (C=O stretch)

  • 1520 cm⁻¹ (asymmetric NO₂ stretch)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct acylation8998.7Moderate
Two-step synthesis8297.5High
Continuous flow9199.1Industrial

Chemical Reactions Analysis

4’-Chloro-3’-nitropropionanilide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-Chloro-3’-nitropropionanilide is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 4’-Chloro-3’-nitropropionanilide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the chloro group can engage in electrophilic substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

The position and nature of substituents significantly alter chemical behavior. Key comparisons include:

Table 1: Substituent Comparison of Chloro-Nitro Derivatives
Compound Backbone Substituents Key Properties/Applications Reference
4'-Chloro-3'-nitropropionanilide Propionanilide 4'-Cl, 3'-NO₂ Hypothesized use as intermediate
4'-Chloro-3'-nitro-A-methylbenzophenone Benzophenone 4'-Cl, 3'-NO₂, methyl High-melting solid (m.p. 121°C); nitration studies
4'-Chloro-3'-hydroxypropiophenone Propiophenone 4'-Cl, 3'-OH Research intermediate; hydroxy group enables hydrogen bonding
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, phenyl Monomer for polyimide synthesis
4’-Chloro-3’-sulfamoyl-2-benzophenone carboxylic acid Benzophenone-carboxylic acid 4'-Cl, 3'-SO₂NH₂, COOH Pharmacopeial impurity standard
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilic substitution resistance compared to hydroxy-substituted analogs like 4'-Chloro-3'-hydroxypropiophenone, which may undergo oxidation or esterification more readily .
  • Backbone Differences: Propionanilide’s amide group offers hydrogen-bonding capability, contrasting with benzophenone’s ketone (C=O) or phthalimide’s cyclic imide structures. These differences affect thermal stability and solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-Chloro-3'-nitropropionanilide, and how can reaction yield and purity be systematically evaluated?

  • Methodological Answer : A two-step approach is recommended: (1) Nitration of 4-chloroacetanilide followed by hydrolysis to yield the nitroaniline intermediate, and (2) propionylation under anhydrous conditions. Reaction efficiency can be optimized using Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Yield and purity should be assessed via HPLC with UV detection (λ = 254 nm) and compared against reference standards (e.g., PubChem data ). For reproducibility, replicate reactions under controlled conditions (e.g., inert atmosphere) to minimize side-product formation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be validated?

  • Methodological Answer :

  • IR Spectroscopy : Compare experimental peaks (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) with NIST reference spectra .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substituent positions. For example, the aromatic proton adjacent to the nitro group typically appears as a doublet (δ ~8.2 ppm). Cross-validate assignments with DEPT-135 and HSQC experiments.
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) should match the theoretical molecular ion ([M+H]⁺ = 257.03 g/mol). Discrepancies >2 ppm require recalibration or alternative ionization methods (e.g., EI-MS) .

Q. How can researchers determine key thermodynamic parameters (e.g., melting point, solubility) for this compound?

  • Methodological Answer :

  • Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. Compare results with literature values (e.g., NIST-reported mp 99–101°C for structurally similar nitroacetophenones ).
  • Solubility : Perform gravimetric analysis in solvents (e.g., DMSO, ethanol) at 25°C. Use UV-Vis spectroscopy to quantify saturation concentrations via Beer-Lambert law (calibrated against standard curves) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and intermediate stability for derivatives of this compound?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and intermediates. For example, calculate activation energies for nitro-group reduction or propionyl cleavage. Validate predictions with kinetic studies (e.g., time-resolved FT-IR) and compare computed vs. experimental ΔG\Delta G^\ddagger. Tools like Gaussian or ORCA are recommended, with solvent effects modeled via COSMO .

Q. How should researchers resolve contradictions in spectral data obtained from different analytical platforms?

  • Methodological Answer :

  • Case Study : If IR data conflicts with NIST references, re-examine sample preparation (e.g., KBr pellet homogeneity). For NMR inconsistencies, verify solvent purity and shimming.
  • Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure determination) or consult high-quality databases (e.g., PubChem , NIST ). Statistical tools like principal component analysis (PCA) can identify outlier datasets .

Q. What experimental designs are most effective for optimizing reaction conditions (e.g., catalytic systems, solvent selection)?

  • Methodological Answer : Implement a fractional factorial design (e.g., 25^5-1 resolution IV) to screen variables: catalyst type (e.g., Pd/C vs. Raney Ni), solvent polarity (log P), temperature, pressure, and substrate ratio. Analyze main effects and interactions via ANOVA. For example, a Pareto chart may reveal solvent polarity and temperature as critical factors. Follow up with response surface methodology (RSM) to refine optimal conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of novel derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions between derivatives and target proteins (e.g., nitroreductases). Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol).
  • In Vitro Validation : Synthesize top candidates and assay activity (e.g., IC50 via fluorometric assays). Correlate computed descriptors (e.g., LogP, polar surface area) with experimental bioactivity using multivariate regression .

Data Management and Validation

Q. What strategies ensure robust data integrity when handling large datasets from synthetic or computational studies?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives).
  • Store raw spectral data in repositories like Zenodo or Figshare with DOI assignment.
  • Apply cheminformatics pipelines (e.g., RDKit) to automate data curation and flag outliers .

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